N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide is a complex organic compound with a molecular formula of C23H17ClN4O This compound is characterized by its unique structure, which includes a benzimidazole fused with a phthalazine ring system, and a chlorophenyl group attached to the benzimidazole moiety
Vorbereitungsmethoden
The synthesis of N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the benzimidazole intermediate.
Formation of Phthalazine Ring: The phthalazine ring is formed through a cyclization reaction involving a suitable dicarbonyl compound.
Attachment of Propanamide Group: The final step involves the acylation of the phthalazine intermediate with propanoyl chloride to form the desired compound
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide can be compared with other similar compounds, such as:
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group. The difference in the amide group can lead to variations in chemical properties and biological activities.
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2,2-dimethylpropanamide: This compound has a dimethylpropanamide group, which may affect its steric and electronic properties compared to the propanamide derivative
Eigenschaften
Molekularformel |
C23H17ClN4O |
---|---|
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
N-[5-(4-chlorophenyl)benzimidazolo[2,1-a]phthalazin-10-yl]propanamide |
InChI |
InChI=1S/C23H17ClN4O/c1-2-21(29)25-16-11-12-20-19(13-16)26-23-18-6-4-3-5-17(18)22(27-28(20)23)14-7-9-15(24)10-8-14/h3-13H,2H2,1H3,(H,25,29) |
InChI-Schlüssel |
YCXCSTQHGQETRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CC2=C(C=C1)N3C(=N2)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.